molecular formula C14H19N3O4 B2831849 N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034241-79-5

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2831849
CAS No.: 2034241-79-5
M. Wt: 293.323
InChI Key: QOPZPUQEJJSSAF-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a nicotinamide core, which is often associated with biological activity, and a tetrahydro-2H-pyran-4-yl group, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available nicotinic acid and tetrahydro-2H-pyran-4-ylmethanol.

    Esterification: Nicotinic acid is first esterified with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the corresponding ester.

    Amidation: The ester is then converted to the corresponding amide by reaction with an amine, such as 2-amino-2-oxoethylamine, under dehydrating conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The nicotinamide core can undergo nucleophilic substitution reactions, where the pyran group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its nicotinamide moiety is particularly relevant in the context of NAD+ analogs, which are crucial in cellular respiration and energy production.

Medicine

Medically, this compound has potential as a drug candidate due to its structural similarity to nicotinamide, a form of vitamin B3. It may be investigated for its effects on metabolic disorders, neurodegenerative diseases, and other conditions.

Industry

In industrial applications, this compound can be used in the synthesis of polymers, coatings, and other materials that benefit from its chemical properties.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, such as those in the NAD+/NADH system. This interaction can influence cellular metabolism, energy production, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with similar biological activity.

    Nicotinic Acid: Another related compound with distinct pharmacological properties.

    Nicotinamide Riboside: A more complex derivative with enhanced bioavailability and potential health benefits.

Uniqueness

N-(2-amino-2-oxoethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which can modulate its chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with biological targets compared to simpler analogs.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c15-12(18)8-17-14(19)11-1-2-13(16-7-11)21-9-10-3-5-20-6-4-10/h1-2,7,10H,3-6,8-9H2,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPZPUQEJJSSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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